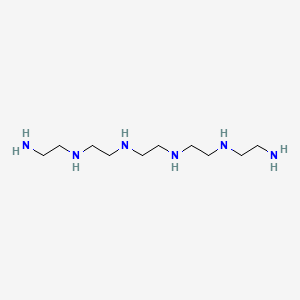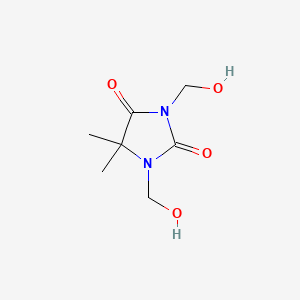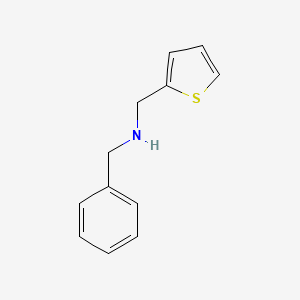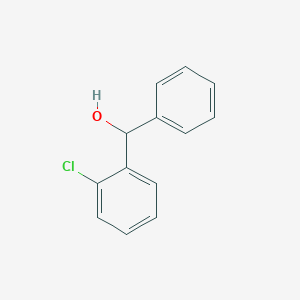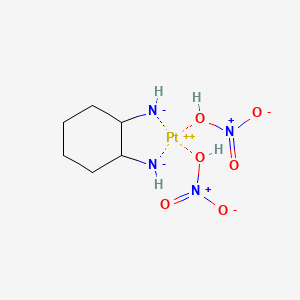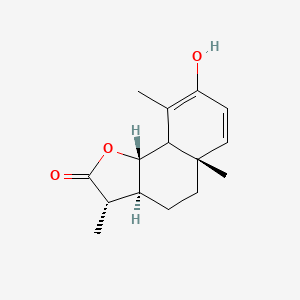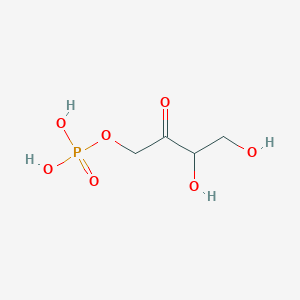![molecular formula C51H96O15 B1220076 [(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate CAS No. 57731-85-8](/img/structure/B1220076.png)
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate is a complex lipid molecule that belongs to the class of diacylglycerol derivatives. It consists of a glycerol backbone esterified with two stearic acid molecules and two galactose units. This compound is significant in various biological processes and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate can be synthesized through the esterification of glycerol with stearic acid, followed by glycosylation with galactose. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The glycosylation step may require the use of glycosyl donors like galactose pentaacetate in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and glycosylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate undergoes various chemical reactions, including:
Oxidation: The stearic acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The ester bonds can be reduced to form the corresponding alcohols.
Substitution: The glycosidic bonds can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can react with the glycosidic bonds in the presence of catalysts.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Glycosylated derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane structure and function, and is used in studies of cell signaling and metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of [(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and lipids, modulating their function. The compound can also act as a signaling molecule, participating in pathways that regulate cellular processes such as apoptosis and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid with similar fatty acid composition but different head group.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with palmitic acid chains instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains, providing different physical properties.
Uniqueness
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate is unique due to its dual galactose units, which confer specific biological functions and interactions. Its structure allows for distinct roles in membrane dynamics and signaling compared to other similar lipids.
Eigenschaften
CAS-Nummer |
57731-85-8 |
|---|---|
Molekularformel |
C51H96O15 |
Molekulargewicht |
949.3 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate |
InChI |
InChI=1S/C51H96O15/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(53)65-50(59)47(58)41(39-62-48-46(57)45(56)44(55)40(38-52)63-48)64-49(61-37-6-3)51(50,60)66-43(54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40-41,44-49,52,55-60H,4-39H2,1-3H3/t40-,41-,44+,45+,46-,47+,48+,49-,50-,51+/m1/s1 |
InChI-Schlüssel |
DIZOFPBSHGHAHD-VKVXXCHQSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@]1([C@H]([C@H](O[C@H]([C@]1(O)OC(=O)CCCCCCCCCCCCCCCCC)OCCC)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Synonyme |
1,2-DDGG 1,2-distearoyldigalactosylglyceride 1,2-distearoyldiglactosylglycerol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


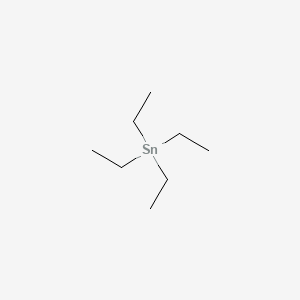
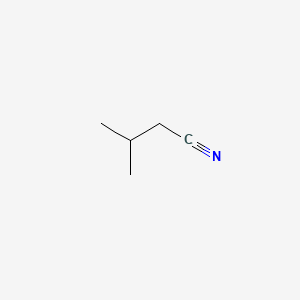
![7,10-Dimethylbenz[c]acridine](/img/structure/B1219997.png)


